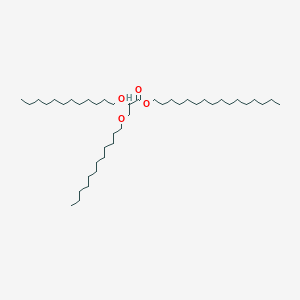![molecular formula C10H15ClN2O2 B14506215 (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride CAS No. 64069-69-8](/img/structure/B14506215.png)
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用機序
The mechanism of action of (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrobromide
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydroiodide
Uniqueness
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
64069-69-8 |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5-6,11-12H2,(H,13,14);1H/t9-;/m0./s1 |
InChIキー |
DHQSOWMRYLUGJR-FVGYRXGTSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN.Cl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
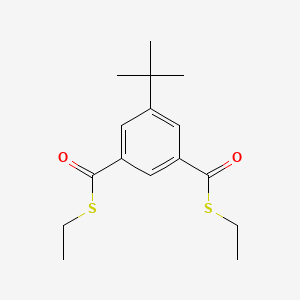

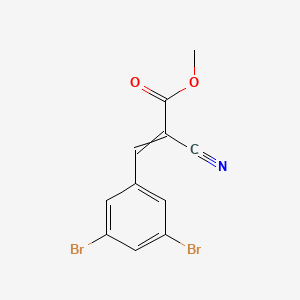
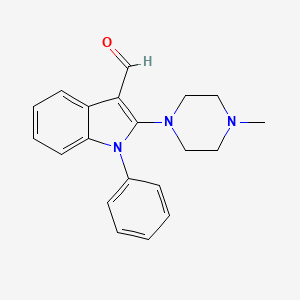
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
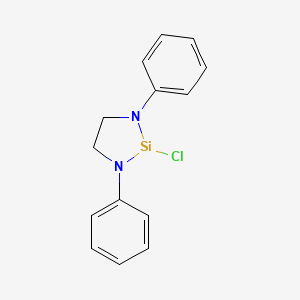

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

